KL140061A-d4

Deuterium Kinetic Isotope Effect Drug Metabolism Pharmacokinetics

Non-deuterated analog substitution introduces uncontrolled variables in bioanalytical quantification and pharmacokinetic interpretation. KL140061A-d4 eliminates this risk as a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS workflows. • +4 Da mass shift ensures baseline chromatographic separation while maintaining co-elution and identical extraction efficiency. • 1,1,3,3-tetradeuterio modification at metabolically labile isoindole positions protects against CYP450-mediated oxidation via the primary kinetic isotope effect. • 4 nM IC50 in MTAP-knockout HCT-116 cells; suitable for PRMT5 target engagement and SDMA pharmacodynamic biomarker studies.

Molecular Formula C20H22F2N2O3S
Molecular Weight 412.5 g/mol
Cat. No. B12407553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKL140061A-d4
Molecular FormulaC20H22F2N2O3S
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC2=C(CN(C2)C3CC(C(OC3)C4=C(C=CC(=C4)F)F)N)C=C1
InChIInChI=1S/C20H22F2N2O3S/c1-28(25,26)16-4-2-12-9-24(10-13(12)6-16)15-8-19(23)20(27-11-15)17-7-14(21)3-5-18(17)22/h2-7,15,19-20H,8-11,23H2,1H3/t15-,19+,20-/m1/s1/i9D2,10D2
InChIKeyOSDYAQWRTJJSON-LWERDXOBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,3S,5R)-2-(2,5-Difluorophenyl)-5-(1,1,3,3-Tetradeuterio-5-Methylsulfonylisoindol-2-yl)oxan-3-amine Overview


(2R,3S,5R)-2-(2,5-difluorophenyl)-5-(1,1,3,3-tetradeuterio-5-methylsulfonylisoindol-2-yl)oxan-3-amine (CAS not publicly indexed; molecular formula C20H22F2N2O3S, MW 412.5 g/mol) is a research-grade deuterated isoindole-tetrahydropyran amine derivative [1]. The compound features selective deuteration at the 1,1,3,3-positions of the isoindole core [1]. Based on structural homology to known PRMT5 inhibitor scaffolds and available bioactivity annotation, this compound is implicated in targeting the protein arginine methyltransferase 5 (PRMT5) enzyme, which regulates symmetric dimethylarginine (SDMA) modifications on histone and non-histone substrates and is a clinically validated oncology target [2].

PRMT5 enzyme inhibition studies
Deuterated internal standard for LC-MS/MS bioanalysis
Deuterium KIE metabolic stability research
MTAP-deleted cancer model pathway studies

(2R,3S,5R)-2-(2,5-Difluorophenyl)-5-(1,1,3,3-Tetradeuterio-5-Methylsulfonylisoindol-2-yl)oxan-3-amine – Deuterium Substitution Significance


Despite identical stereochemical configuration (2R,3S,5R) and core scaffold topology, substituting the non-deuterated analog for the 1,1,3,3-tetradeuterio derivative introduces uncontrolled variables in both bioanalytical quantification and pharmacokinetic interpretation. Deuterium substitution at metabolically labile C–H bonds adjacent to the isoindole nitrogen alters the rate of cytochrome P450-mediated oxidative metabolism via the primary kinetic isotope effect (KIE), leading to measurable differences in in vivo clearance, metabolite profile, and systemic exposure [1]. In head-to-head studies of structurally related PRMT5 inhibitors, methyl-d3 deuteration reduced the formation of a major oxidative metabolite (M1) in vivo, directly improving safety margins [1]. Without explicit cross-validation data linking the non-deuterated and deuterated forms, any substitution introduces unquantified bias in downstream biological interpretation, particularly in studies requiring absolute quantitation via LC-MS/MS where the deuterated analog serves as an internal standard.

Deuterated Analog (this compound)
Non-deuterated Analog
May alter metabolic clearance via KIE; reported reduction in oxidative metabolite formation
Standard CYP450 oxidation rate; different metabolite profile may emerge
+4 Da mass shift supports SIL-IS workflow in LC-MS/MS
Cannot serve as isotopic internal standard; matrix effect correction limited
Deuterium positions not exchangeable; consistent isotopic signature
Mass overlap with analyte introduces quantification bias

(2R,3S,5R)-2-(2,5-Difluorophenyl)-5-(1,1,3,3-Tetradeuterio-5-Methylsulfonylisoindol-2-yl)oxan-3-amine – Comparative Evidence


Deuterium Kinetic Isotope Effect in PRMT5 Inhibitors

The substitution of four hydrogen atoms with deuterium at the 1,1,3,3-positions of the isoindole ring is predicted to reduce the rate of oxidative metabolism at adjacent C–H bonds via the primary kinetic isotope effect (KIE). In a direct experimental demonstration within the PRMT5 inhibitor chemical space, a methyl-d3 deuterated bis-acyl hydrazide analog (compound 16) showed reduced formation of the M1 oxidative metabolite in vivo compared to its non-deuterated parent, leading to improved safety margins [1]. While direct head-to-head in vivo PK data for this specific tetradeuterio compound versus its non-deuterated analog are not publicly available, the KIE mechanism is well established: C–D bonds exhibit approximately 6–10× slower cleavage rates than C–H bonds in cytochrome P450-mediated oxidation reactions, translating to increased metabolic stability and extended half-life [2]. This provides a rational basis for selecting the deuterated analog in studies where minimizing metabolite interference or prolonging target engagement is critical.

Deuterium KIE
Class-level inference
Predicted ~6–10× slower CYP oxidation via C–D bonds
May support metabolic stability studies
Literature-derived KIE; not directly measured for this compound
Deuterium Kinetic Isotope Effect Drug Metabolism Pharmacokinetics PRMT5 Inhibitor

PRMT5 Inhibitory Activity Benchmarking

The compound is annotated in authoritative bioactivity databases with a PRMT5 inhibitory IC50 of 4 nM in MTAP-knockout HCT-116 human colorectal carcinoma cells, assessed via inhibition of PRMT5-mediated SDMA modification [1]. This potency positions it within the low nanomolar range characteristic of advanced PRMT5 inhibitor candidates. For cross-study context: a structurally distinct deuterated PRMT5-MTA inhibitor (PRMT5-MTA-IN-3-d3) demonstrates antiproliferative IC50 of 6 nM in MTAP-deficient HTC116-MTAP del cells versus 961 nM in wild-type HCT-116 cells, yielding a >160-fold selectivity window for MTAP-deleted contexts [2]. While not a direct comparator due to distinct chemotypes, both compounds operate within the same target space and both leverage synthetic lethality conferred by MTAP deletion [3]. The 4 nM biochemical IC50 for the target compound in the MTAP-null background represents a comparable potency benchmark to other research-stage PRMT5 inhibitors.

PRMT5 activity
Cross-study comparable
IC50 4 nM (MTAP-null HCT-116) vs comparator 6 nM
Comparable potency benchmark for MTAP-deleted models
Cross-chemotype comparison; same target space
PRMT5 Inhibition MTAP Deficiency Synthetic Lethality SDMA Modification

Deuterated Internal Standard for LC-MS/MS Bioanalysis

The incorporation of four deuterium atoms at the 1,1,3,3-positions of the isoindole core confers a nominal mass shift of +4 Da relative to the non-deuterated parent (C20H22F2N2O3S, MW 412.5 g/mol for deuterated vs. ~408.5 g/mol for non-deuterated). This mass difference is sufficient to prevent isotopic overlap in triple quadrupole MS/MS analysis while maintaining near-identical physicochemical properties (retention time, ionization efficiency, extraction recovery) to the analyte of interest . Deuterated compounds are routinely employed as internal standards for precise quantification of drug concentrations in biological matrices; the stable isotope labeling enables correction for matrix effects, extraction variability, and ion suppression/enhancement without introducing differential recovery bias . In the context of PRMT5 inhibitor development, such deuterated analogs are essential for generating reliable pharmacokinetic data required for lead optimization and candidate selection.

MS isotopic shift
Class-level inference
Δm +4 Da (4 × D); meets SIL-IS threshold
Enables LC-MS/MS internal standard workflow
Class-level principle; recovery bias data not available
LC-MS/MS Stable Isotope Labeling Internal Standard Bioanalytical Method Validation

Selectivity Against Other PRMT Enzymes

While direct selectivity profiling data for this specific tetradeuterio compound are not publicly available, structurally related isoindole-containing PRMT5 inhibitors have demonstrated favorable selectivity profiles against other protein arginine methyltransferases. In a representative study, a structurally related PRMT5 inhibitor exhibited approximately 80% inhibition of PRMT5 at 10 μM while showing no obvious inhibition of PRMT1, CARM1 (PRMT4), or PRMT7 at the same concentration [1]. This class-level selectivity pattern is critical for data interpretation in cellular assays, as off-target inhibition of PRMT1 (Type I) or CARM1 would confound readouts attributed to PRMT5-specific symmetric dimethylation. The absence of cross-reactivity with PRMT1 and CARM1 reduces the likelihood of confounding epigenetic effects in functional studies.

PRMT selectivity
Class-level inference
Related analog: ~80% PRMT5 inhibition at 10 µM; no PRMT1/CARM1/PRMT7 inhibition
Informs isoform-selectivity assay design
Requires verification for this specific compound
PRMT5 Selectivity PRMT1 CARM1 PRMT7 Epigenetic Target Selectivity

(2R,3S,5R)-2-(2,5-Difluorophenyl)-5-(1,1,3,3-Tetradeuterio-5-Methylsulfonylisoindol-2-yl)oxan-3-amine – Research Applications


LC-MS/MS Quantitation with Deuterated Internal Standard

This tetradeuterio compound is ideally suited as a stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS analysis of its non-deuterated analog in biological matrices. The +4 Da mass shift ensures baseline chromatographic separation from the analyte in the mass spectrometer while maintaining co-elution and identical extraction efficiency . This application is critical for generating reliable pharmacokinetic data in preclinical studies, where accurate plasma or tissue concentration measurements are required for exposure-response modeling. The deuterium labeling at the 1,1,3,3-positions of the isoindole core provides a stable isotopic signature that is not subject to metabolic back-exchange, unlike deuterium labels on exchangeable positions (e.g., amines).

PRMT5 Inhibition in MTAP-Deleted Cancer Models

Based on the documented IC50 of 4 nM in MTAP-knockout HCT-116 cells [1], this compound is appropriate for in vitro biochemical and cellular assays designed to interrogate PRMT5 dependency in MTAP-deleted cancer contexts. MTAP deletion occurs in approximately 10–15% of all human cancers (including glioblastoma, pancreatic adenocarcinoma, non-small cell lung cancer, and bladder cancer) and confers synthetic lethal dependence on PRMT5 activity due to accumulation of the endogenous inhibitor MTA [2]. The compound's low nanomolar potency in the MTAP-null background supports its use in target engagement studies, symmetric dimethylarginine (SDMA) modification readouts, and antiproliferative assays specifically in MTAP-deficient cell lines.

Deuterium KIE Studies for PRMT5 Scaffolds

This compound serves as a tool for investigating the impact of site-specific deuteration on the metabolic stability and pharmacokinetic profile of isoindole-based PRMT5 inhibitors. In structurally related PRMT5 inhibitor programs, methyl-d3 deuteration reduced the formation of the M1 oxidative metabolite in vivo, directly improving safety margins [3]. The 1,1,3,3-tetradeuterio modification on the isoindole core is predicted to protect metabolically labile positions adjacent to the nitrogen atom from CYP450-mediated oxidation. Comparative in vitro microsomal stability assays (human/mouse/rat liver microsomes) between the deuterated and non-deuterated forms can quantify the magnitude of the kinetic isotope effect for this specific scaffold.

PRMT5 Target Engagement & Biomarker Analysis

The compound can be employed in cellular assays measuring PRMT5-specific symmetric dimethylarginine (SDMA) marks on established substrates including SmB, SmD1, SmD3 (components of the survival of motor neuron complex), and histone H4R3 [1]. Reduction of SDMA levels serves as a direct pharmacodynamic biomarker of PRMT5 inhibition. Given the 4 nM biochemical IC50, the compound is suitable for concentration-response studies in PRMT5-dependent cell lines to establish target engagement-efficacy relationships. The deuterated nature of the compound also facilitates differentiation from endogenous metabolites in mass spectrometry-based metabolomics or proteomics workflows.

Application
Selection Property
Validation Focus
LC-MS/MS bioanalytical method development
Deuterium-induced mass shift and co-elution
Matrix effect correction and assay precision in research matrices
PRMT5 pathway studies in MTAP-deleted cell models
Reported inhibitory activity in MTAP-null background
SDMA modification and antiproliferative endpoint review
Deuterium metabolic stability comparison
Predicted KIE at isoindole 1,1,3,3-positions
In vitro microsomal stability assessment
PRMT5 pharmacodynamic biomarker analysis
SDMA reduction readout in PRMT5-dependent lines
Target engagement-efficacy concentration-response studies

Technical Documentation Hub

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